molecular formula C4H10O3S B14809511 (R)-Butane-2-sulfonic acid

(R)-Butane-2-sulfonic acid

Cat. No.: B14809511
M. Wt: 138.19 g/mol
InChI Key: BRXCDHOLJPJLLT-SCSAIBSYSA-N
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Description

(2r)-Butane-2-Sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are salts or esters of sulfonic acids containing the functional group R-SO3-. This compound is characterized by the presence of a butane backbone with a sulfonate group attached to the second carbon atom in the R configuration. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-Butane-2-Sulfonate typically involves the sulfonation of butane derivatives. One common method is the reaction of butane-2-ol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, (2r)-Butane-2-Sulfonate can be produced through continuous flow processes where butane-2-ol is reacted with sulfur trioxide in a reactor. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2r)-Butane-2-Sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butane-2-sulfonic acid.

    Reduction: Reduction reactions can convert it back to butane-2-ol.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Butane-2-sulfonic acid.

    Reduction: Butane-2-ol.

    Substitution: Various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

(2r)-Butane-2-Sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfonate groups into molecules.

    Biology: It can be used in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: Research is being conducted on its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2r)-Butane-2-Sulfonate involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes that catalyze sulfonation reactions. The sulfonate group can also participate in ionic interactions with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Butane-1-Sulfonate: Similar structure but with the sulfonate group on the first carbon.

    Butane-3-Sulfonate: Sulfonate group on the third carbon.

    Ethane-2-Sulfonate: Shorter carbon chain with a sulfonate group on the second carbon.

Uniqueness

(2r)-Butane-2-Sulfonate is unique due to its specific configuration and position of the sulfonate group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where the position and configuration of the sulfonate group are critical.

Properties

Molecular Formula

C4H10O3S

Molecular Weight

138.19 g/mol

IUPAC Name

(2R)-butane-2-sulfonic acid

InChI

InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)/t4-/m1/s1

InChI Key

BRXCDHOLJPJLLT-SCSAIBSYSA-N

Isomeric SMILES

CC[C@@H](C)S(=O)(=O)O

Canonical SMILES

CCC(C)S(=O)(=O)O

Origin of Product

United States

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